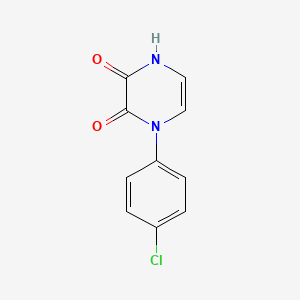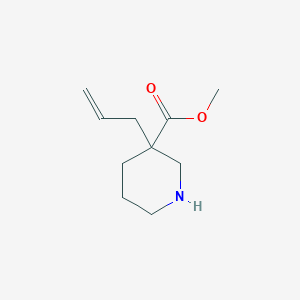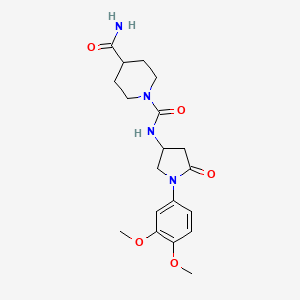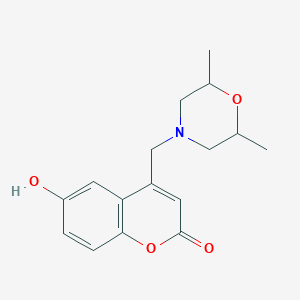
1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione (CPD) is a heterocyclic aromatic compound with a five-membered ring structure. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. CPD has been studied for its potential applications in various fields, including its use as a catalyst, as a reagent for synthesis, and as a drug target.
科学的研究の応用
Synthesis and Reactivity
- Synthesis Techniques : Research demonstrates various synthesis techniques for 1,4-dihydropyrazine derivatives. For instance, Brook, Haltiwanger, and Koch (1992) explored the synthesis and structure of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine, showcasing a method for creating such compounds (Brook, Haltiwanger, & Koch, 1992).
- Reactivity Studies : The reactivity of these compounds has also been a focus, with an investigation into the oxidation of a stable 1,4-dihydropyrazine by dioxygen, providing insights into their chemical behavior and potential applications (Brook, Noll, & Koch, 1997).
Structural and Characterization Studies
- Crystal Structure Analysis : Jager and Otterbein (1980) examined the crystal structure of a related compound, revealing detailed structural information vital for understanding its potential applications (Jager & Otterbein, 1980).
- Spectroscopic Characterization : Further characterization includes spectroscopic studies, as done by Brook, Noll, and Koch (1998), enhancing the understanding of these molecules' physical and chemical properties (Brook, Noll, & Koch, 1998).
Novel Compounds and Materials
- Development of New Derivatives : Research has led to the creation of novel compounds and materials, such as the synthesis of unique 1,4-dihydropyrazine derivatives for potential use in treating diseases associated with KRAS activity (De, 2022).
- Electronic and Optical Applications : Studies on the synthesis and application of derivatives for electronic and optical uses have been conducted, showcasing the versatility of these compounds (Huang et al., 2006).
Medical and Pharmaceutical Applications
- Antibacterial Agents : Research into the antibacterial efficacy of certain derivatives shows potential medical applications. For example, Sheikh, Ingle, and Juneja (2009) synthesized compounds evaluated for their antibacterial effectiveness (Sheikh, Ingle, & Juneja, 2009).
特性
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDWVHAEOXSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)


![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)
![3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2384193.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2384194.png)
![2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride](/img/structure/B2384195.png)

![N-(1-Cyanocyclohexyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2384198.png)
![N-(3,4-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2384201.png)


![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)
